molecular formula C10H9ClFNO B13698046 1-(3-Chloro-5-fluorophenyl)-2-pyrrolidinone

1-(3-Chloro-5-fluorophenyl)-2-pyrrolidinone

Cat. No.: B13698046
M. Wt: 213.63 g/mol
InChI Key: YCBOAAAUVUPUII-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluorophenyl)-2-pyrrolidinone is an organic compound characterized by the presence of a pyrrolidinone ring substituted with a 3-chloro-5-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-fluorophenyl)-2-pyrrolidinone typically involves the reaction of 3-chloro-5-fluoroaniline with a suitable pyrrolidinone precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-fluorophenyl)-2-pyrrolidinone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Scientific Research Applications

1-(3-Chloro-5-fluorophenyl)-2-pyrrolidinone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Chloro-5-fluorophenylboronic acid
  • 3-Chloro-5-fluorophenyl-1,2,3-triazolylacetamide
  • 3-Chloro-5-fluorophenyl-1,2,3-triazolyl-1,3,4-oxadiazole

Comparison: 1-(3-Chloro-5-fluorophenyl)-2-pyrrolidinone is unique due to its pyrrolidinone ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H9ClFNO

Molecular Weight

213.63 g/mol

IUPAC Name

1-(3-chloro-5-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9ClFNO/c11-7-4-8(12)6-9(5-7)13-3-1-2-10(13)14/h4-6H,1-3H2

InChI Key

YCBOAAAUVUPUII-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

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